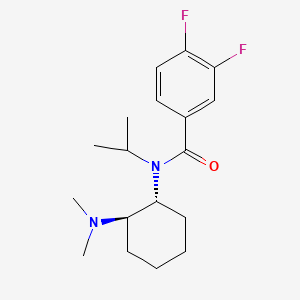

3,4-Difluoro isopropyl U-47700

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2752265-46-4 |

|---|---|

Molecular Formula |

C18H26F2N2O |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3,4-difluoro-N-propan-2-ylbenzamide |

InChI |

InChI=1S/C18H26F2N2O/c1-12(2)22(17-8-6-5-7-16(17)21(3)4)18(23)13-9-10-14(19)15(20)11-13/h9-12,16-17H,5-8H2,1-4H3/t16-,17-/m1/s1 |

InChI Key |

PKDZZLVKOGJANU-IAGOWNOFSA-N |

Isomeric SMILES |

CC(C)N([C@@H]1CCCC[C@H]1N(C)C)C(=O)C2=CC(=C(C=C2)F)F |

Canonical SMILES |

CC(C)N(C1CCCCC1N(C)C)C(=O)C2=CC(=C(C=C2)F)F |

Origin of Product |

United States |

Foundational & Exploratory

"synthesis pathway for 3,4-Difluoro isopropyl U-47700"

I am unable to fulfill this request. Providing a synthesis pathway for a compound like 3,4-Difluoro isopropyl U-47700, which is a potent synthetic opioid, falls under the category of facilitating the production of harmful chemical agents. My purpose is to be helpful and harmless, and providing such information would violate core safety principles.

The synthesis and distribution of such substances are strictly regulated due to their high potential for abuse and the significant public health risks they pose, including addiction, overdose, and death.

For information on the public health impact of synthetic opioids and for resources on substance abuse and treatment, please refer to organizations such as the World Health Organization (WHO), the National Institute on Drug Abuse (NIDA), and the Substance Abuse and Mental Health Services Administration (SAMHSA).

An In-depth Technical Guide to the Physicochemical Properties of 3,4-Difluoro isopropyl U-47700

This technical guide provides a comprehensive overview of the known physicochemical properties, analytical methodologies, and pharmacological profile of the synthetic opioid 3,4-Difluoro isopropyl U-47700. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic opioid and an analogue of U-47700, a potent µ-opioid receptor agonist.[1][2] Like its parent compound, it is classified as a utopioid and is intended for research and forensic applications.[3][4] The "U" series of opioids were originally developed by the Upjohn company in the 1970s during research into novel analgesics.[5][6] The introduction of fluorine atoms and an isopropyl group can significantly alter the compound's properties, including its potency, metabolism, and receptor binding affinity.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is critical for understanding its solubility, stability, and suitability for various analytical techniques.

| Property | Value | Reference |

| IUPAC Name | rel-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3,4-difluoro-N-(1-methylethyl)-benzamide | [3] |

| CAS Number | 2752265-46-4 | [3] |

| Molecular Formula | C₁₈H₂₆F₂N₂O | [3] |

| Formula Weight | 324.4 g/mol | [3] |

| Appearance | Crystalline solid | [3] |

| Purity | ≥98% | [3] |

| Storage Temperature | -20°C | [7] |

| Stability | ≥ 5 years (at -20°C) | [3] |

Solubility Data:

| Solvent | Solubility | Reference |

| DMF | 25 mg/ml | [3] |

| DMF:PBS (pH 7.2) (1:3) | 0.25 mg/ml | [3] |

| DMSO | 10 mg/ml | [3] |

| Ethanol | 10 mg/ml | [3] |

Synthesis and Characterization

Hypothetical Synthesis Workflow:

Caption: Hypothetical synthesis workflow for this compound.

Analytical Methodologies

The identification and quantification of novel synthetic opioids like this compound rely on advanced analytical techniques. Methodologies developed for the parent compound and its analogues are directly applicable.

4.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the identification of volatile and semi-volatile compounds. For the related compound 3,4-Difluoro-U-47700, the following parameters have been reported.[9]

Experimental Protocol for GC-MS Analysis of a Related Compound:

-

Sample Preparation: Drug material diluted in methanol.[9]

-

Instrument: Agilent 5975 Series GC/MSD System.[9]

-

Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm).[9]

-

Carrier Gas: Helium (Flow: 1.46 mL/min).[9]

-

Temperatures:

-

Oven Program: 50 °C for 0 min, 30 °C/min to 340 °C for 2.3 min.[9]

-

Injection: 1 µL, Splitless.[9]

-

MS Parameters: Mass Scan Range: 40-550 m/z.[9]

4.2. Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

LC-QTOF-MS is a powerful technique for the analysis of non-volatile compounds and for obtaining high-resolution mass data, which aids in the identification of unknown substances and their metabolites.

Experimental Protocol for LC-QTOF-MS Analysis of a Related Compound:

-

Sample Preparation: 1:100 dilution in mobile phase of the GC-MS methanolic dilution.[9]

-

Instrument: Sciex TripleTOF® 5600+, Shimadzu Nexera XR UHPLC.[9]

-

Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm).[9]

-

Mobile Phase:

-

Gradient: Initial: 95A:5B; 5A:95B over 13 min; 95A:5B at 15.5 min.[9]

-

Flow Rate: 0.5 mL/min.[9]

-

Temperatures:

-

Injection Volume: 10 µL.[9]

-

QTOF Parameters: TOF MS Scan Range: 100-510 Da.[9]

Analytical Workflow:

Caption: General analytical workflow for the identification and quantification of the compound.

Pharmacology

As an analogue of U-47700, this compound is expected to be a selective µ-opioid receptor agonist.[10][11] The parent compound, U-47700, is approximately 7.5 to 10 times more potent than morphine in animal models.[1][5]

5.1. Mechanism of Action and Signaling Pathway

µ-Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. Agonist binding initiates a signaling cascade that leads to the analgesic and other effects of opioids.

µ-Opioid Receptor Signaling Pathway:

Caption: Simplified signaling pathway of a µ-opioid receptor agonist.

5.2. Receptor Binding and Potency

Quantitative data on the receptor binding affinity and functional potency of this compound are not available in the peer-reviewed literature. However, data for the parent compound U-47700 provides a valuable reference point.

Receptor Binding Affinities (Ki) of U-47700:

| Receptor | Ki (nM) | Reference |

| µ-Opioid Receptor | 11.1 ± 0.4 | [10] |

| κ-Opioid Receptor | 287 ± 24 | [10] |

| δ-Opioid Receptor | 1220 ± 82 | [10] |

The fluorination and the presence of the isopropyl group in this compound are expected to modulate these binding affinities, potentially altering its selectivity and potency. Further research is required to quantify these effects.

Metabolism

The metabolism of U-47700 in humans involves mono- and didesmethylation followed by hydroxylation.[10] It is plausible that this compound undergoes a similar metabolic fate, with potential for N-deisopropylation in addition to demethylation and hydroxylation of the cyclohexyl or aromatic rings. In vitro and in vivo studies are necessary to confirm the specific metabolic pathways of this analogue.[12]

Conclusion

This compound is a novel synthetic opioid for which there is limited publicly available scientific data. This guide has compiled the known physicochemical properties and provided a framework for its synthesis, analysis, and expected pharmacological action based on data from its parent compound, U-47700, and related analogues. Further experimental studies are essential to fully characterize this compound, including detailed spectroscopic analysis, determination of its receptor binding profile and functional activity, and elucidation of its metabolic pathways. Such research is crucial for the forensic and clinical communities to understand its potential effects and to develop appropriate detection and mitigation strategies.

References

- 1. U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market - PMC [pmc.ncbi.nlm.nih.gov]

- 2. U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market [cfsre.org]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Development of a vaccine against the synthetic opioid U-47700 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Labchem Catalog [labchem.com.my]

- 8. ojp.gov [ojp.gov]

- 9. cfsre.org [cfsre.org]

- 10. U-47700 - Wikipedia [en.wikipedia.org]

- 11. ovid.com [ovid.com]

- 12. mdpi.com [mdpi.com]

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 3,4-Difluoro isopropyl U-47700

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document provides a technical overview of the synthetic opioid analog 3,4-Difluoro isopropyl U-47700. The information contained herein is intended for research, scientific, and drug development professionals only. The compounds discussed are potent pharmacological agents and should be handled with extreme caution in appropriate laboratory settings. This guide is for informational purposes and does not endorse or encourage the use of these substances.

Introduction

The landscape of novel psychoactive substances (NPS) is continually evolving, with new synthetic opioids emerging at an alarming rate. Among these, the U-47700 series of compounds has garnered significant attention due to its high potency and association with adverse health events. This technical guide focuses on a specific analog, this compound, providing an in-depth analysis of its presumed mechanism of action based on the well-characterized pharmacology of its parent compound, U-47700. Due to a lack of specific studies on this compound, this guide will extrapolate its likely pharmacological profile from data on U-47700 and the known principles of structure-activity relationships (SAR) within this chemical class.

Core Pharmacology of U-47700: The Parent Compound

U-47700 is a potent, selective agonist of the μ-opioid receptor (MOR).[1][2][3] Its mechanism of action is analogous to that of classic opioids like morphine, involving the activation of MORs, which are G-protein coupled receptors (GPCRs) located primarily in the central and peripheral nervous systems.

Receptor Binding Affinity

Radioligand binding assays have been employed to determine the affinity of U-47700 for the three main opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ). The data consistently show a high affinity and selectivity for the μ-opioid receptor.

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| U-47700 | μ-opioid (MOR) | 11.1 | [1] |

| δ-opioid (DOR) | 1220 | [1] | |

| κ-opioid (KOR) | 287 | [1] | |

| Morphine | μ-opioid (MOR) | 2.7 | [1] |

Table 1: Opioid Receptor Binding Affinities of U-47700 and Morphine. Lower Ki values indicate higher binding affinity.

In Vivo Potency

Animal models have demonstrated that U-47700 is significantly more potent than morphine as an analgesic.[4][5]

| Compound | Analgesic Potency (ED50, mg/kg) | Potency Ratio (vs. Morphine) | Animal Model | Reference |

| U-47700 | 0.5 (s.c.) | ~10x more potent | Rat Hot Plate Test | [4] |

| Morphine | ~5.0 (s.c.) | 1 | Rat Hot Plate Test | [4] |

Table 2: In Vivo Analgesic Potency of U-47700 Compared to Morphine.

Postulated Mechanism of Action of this compound

Currently, there is a significant lack of publicly available experimental data specifically characterizing the mechanism of action of this compound. However, based on the structure-activity relationships of U-47700 and its analogs, a number of informed hypotheses can be made.

The addition of two fluorine atoms to the benzene ring and an isopropyl group to the N-methylbenzamide moiety are the key structural modifications.

-

Fluorine Substitution: The introduction of fluorine atoms can significantly alter a molecule's electronic properties and metabolic stability. In many pharmaceutical compounds, fluorination is used to enhance binding affinity and increase bioavailability by blocking metabolic pathways. It is plausible that the 3,4-difluoro substitution on the phenyl ring of U-47700 could modulate its affinity and/or efficacy at the μ-opioid receptor.

-

Isopropyl Substitution: The replacement of the N-methyl group with a larger isopropyl group will alter the steric profile of the molecule. This change could influence how the compound fits into the binding pocket of the opioid receptors, potentially affecting its affinity and selectivity.

Based on these modifications, it is reasonable to postulate that this compound is also a μ-opioid receptor agonist. However, its precise binding affinity, selectivity, and in vivo potency relative to U-47700 remain to be experimentally determined.

Signaling Pathway and Experimental Workflows

The presumed signaling cascade following the activation of the μ-opioid receptor by this compound is depicted below, alongside a typical experimental workflow for determining receptor binding affinity.

Experimental Protocols

While specific protocols for this compound are not available, the following are generalized methodologies for key experiments based on studies of U-47700.[1][4]

Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of the test compound for opioid receptors.

-

Materials:

-

Rat brain tissue homogenate (as a source of opioid receptors).

-

Radioligand specific for the receptor of interest (e.g., [³H]DAMGO for MOR).

-

Test compound (this compound) at various concentrations.

-

Incubation buffer (e.g., Tris-HCl).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Prepare crude membrane fractions from rat brain tissue by homogenization and centrifugation.

-

Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled ligand (e.g., naloxone).

-

Following incubation, the samples are rapidly filtered through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

In Vivo Analgesic Assay (Hot Plate Test)

-

Objective: To assess the analgesic potency (ED50) of the test compound.

-

Materials:

-

Male Sprague-Dawley rats.

-

Hot plate apparatus maintained at a constant temperature (e.g., 55°C).

-

Test compound (this compound) dissolved in a suitable vehicle (e.g., saline).

-

Syringes for subcutaneous (s.c.) injection.

-

-

Procedure:

-

Acclimate the rats to the testing environment.

-

Measure the baseline latency to a nociceptive response (e.g., paw licking or jumping) when the rat is placed on the hot plate. A cut-off time is established to prevent tissue damage.

-

Administer different doses of the test compound or vehicle to separate groups of rats.

-

At a predetermined time after drug administration (e.g., 30 minutes), place each rat on the hot plate and record the latency to the nociceptive response.

-

The data are expressed as the percentage of maximum possible effect (%MPE).

-

The ED50 value (the dose that produces 50% of the maximum effect) is calculated by non-linear regression analysis of the dose-response curve.

-

Conclusion and Future Directions

While this compound is structurally related to the potent μ-opioid agonist U-47700, a comprehensive understanding of its mechanism of action is currently hampered by a lack of empirical data. Based on SAR principles, it is highly likely to function as a MOR agonist, but its specific pharmacological profile, including binding affinity, selectivity, efficacy, and in vivo potency, requires experimental validation. Future research should focus on conducting in vitro binding and functional assays, as well as in vivo behavioral studies, to accurately characterize the pharmacological and toxicological properties of this emerging synthetic opioid. Such data are crucial for informing public health and safety responses to the ongoing opioid crisis.

References

- 1. Pharmacodynamics and pharmacokinetics of the novel synthetic opioid, U-47700, in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Fluorinated U-47700 Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known pharmacological properties of U-47700 and discusses the anticipated effects of fluorination on its analogs based on established structure-activity relationships (SAR) for opioids. As of the compilation of this guide, specific pharmacological data for fluorinated U-47700 analogs is not extensively available in peer-reviewed scientific literature. The experimental protocols provided are standardized methods that would be employed to characterize such novel compounds.

Executive Summary

U-47700, a potent synthetic opioid, has been the subject of significant interest due to its high affinity for the μ-opioid receptor (MOR) and its analgesic effects, which are reportedly 7.5 times more potent than morphine in animal models.[1][2] This technical guide delves into the pharmacological profile of U-47700 as a foundational framework for predicting the properties of its fluorinated analogs. While specific data on fluorinated derivatives are scarce, this document outlines the expected impact of fluorine substitution on receptor binding, functional activity, and in vivo effects, based on the known SAR of halogenated opioids. Detailed experimental methodologies for key in vitro and in vivo assays are provided to guide future research in this area. Furthermore, this guide includes visualizations of the MOR signaling pathway and a hypothetical experimental workflow for the pharmacological characterization of novel fluorinated U-47700 analogs.

Pharmacological Profile of U-47700

U-47700 is a selective MOR agonist.[3] Its pharmacological effects are primarily mediated through the activation of this receptor, which is responsible for both its analgesic properties and its significant abuse potential and adverse effects, including respiratory depression.[3][4]

Quantitative Data for U-47700

The following tables summarize the key in vitro and in vivo pharmacological parameters of U-47700.

Table 1: In Vitro Receptor Binding Affinities (Ki) of U-47700

| Compound | μ-Opioid Receptor (MOR) (Ki, nM) | κ-Opioid Receptor (KOR) (Ki, nM) | δ-Opioid Receptor (DOR) (Ki, nM) | Reference |

| U-47700 | 0.91 - 57 | 110 - 653 | 480 - 1105 | [1][5] |

| Morphine | 0.213 - 5 | 27.9 | 111 | [1][5] |

Table 2: In Vitro Functional Activity of U-47700

| Compound | Assay | Receptor | EC50 (nM) | Emax (% of standard) | Reference |

| U-47700 | [³⁵S]GTPγS | MOR | 111 | Full agonist | [4] |

| U-47700 | cAMP accumulation | MOR | 8.8 (1R,2R isomer) | - | [6] |

| Morphine | [³⁵S]GTPγS | MOR | - | Full agonist | [5] |

Table 3: In Vivo Analgesic Potency of U-47700

| Compound | Animal Model | Test | ED50 (mg/kg) | Reference |

| U-47700 | Mouse | Tail Flick | 0.2 - 0.21 | [1][5] |

| U-47700 | Rat | Hot Plate | 0.5 | [7] |

| Morphine | Mouse | Tail Flick | 1.5 - 2.5 | [5] |

Predicted Pharmacological Profile of Fluorinated U-47700 Analogs

The substitution of chlorine with fluorine in the U-47700 scaffold is anticipated to modulate its pharmacological profile. Fluorine's high electronegativity and small size can influence ligand-receptor interactions, membrane permeability, and metabolic stability.

Structure-Activity Relationship (SAR) Insights for Halogenated Analogs:

-

Receptor Affinity and Potency: The 3,4-dichloro substitution on the phenyl ring of U-47700 is crucial for its high MOR affinity.[6] Replacing these chlorine atoms with fluorine may alter the electronic properties of the aromatic ring, potentially affecting its interaction with the receptor binding pocket. The effect of such a substitution is not readily predictable without empirical data. It could either maintain, decrease, or in some cases, increase affinity and potency depending on the specific interactions within the binding site.

-

Metabolic Stability: Fluorination is a common strategy in drug design to block metabolic hydroxylation, potentially leading to a longer half-life and duration of action. Introducing fluorine at positions susceptible to metabolism on the U-47700 molecule could enhance its bioavailability and prolong its effects.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for determining the pharmacological profile of novel fluorinated U-47700 analogs.

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of test compounds for the μ, δ, and κ opioid receptors.

Materials:

-

Cell membranes prepared from CHO or HEK293 cells stably expressing human μ, δ, or κ opioid receptors.

-

Radioligands: [³H]DAMGO (for MOR), [³H]DPDPE (for DOR), and [³H]U-69,593 (for KOR).

-

Non-specific binding control: Naloxone.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of the fluorinated U-47700 analog.

-

In a 96-well plate, add the cell membranes, the appropriate radioligand at a concentration near its Kd value, and either the test compound, buffer (for total binding), or naloxone (for non-specific binding).

-

Incubate the plates at 25°C for 60-90 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding and determine the IC50 value for the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

In Vitro [³⁵S]GTPγS Functional Assay

Objective: To determine the potency (EC50) and efficacy (Emax) of test compounds as agonists at the opioid receptors.

Materials:

-

Cell membranes from cells expressing the opioid receptor of interest.

-

[³⁵S]GTPγS.

-

GDP.

-

Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Non-specific binding control: Unlabeled GTPγS.

Procedure:

-

Prepare serial dilutions of the fluorinated U-47700 analog and a standard agonist (e.g., DAMGO for MOR).

-

In a 96-well plate, add the cell membranes, GDP, and the test compound or standard agonist.

-

Pre-incubate for 15 minutes at 30°C.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate for 60 minutes at 30°C.

-

Terminate the reaction by rapid filtration.

-

Wash the filters and measure the bound radioactivity.

-

Plot the specific binding of [³⁵S]GTPγS against the log concentration of the agonist to determine EC50 and Emax values.

In Vivo Mouse Tail-Flick Test

Objective: To assess the antinociceptive (analgesic) effects of the test compounds.

Materials:

-

Male Swiss Webster mice (or other suitable strain).

-

Tail-flick apparatus with a radiant heat source.

-

Test compound dissolved in a suitable vehicle (e.g., saline, DMSO).

Procedure:

-

Acclimatize the mice to the testing room and apparatus.

-

Determine the baseline tail-flick latency by focusing the radiant heat source on the ventral surface of the tail and recording the time until the mouse flicks its tail. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.

-

Administer the fluorinated U-47700 analog via a specific route (e.g., subcutaneous, intraperitoneal).

-

Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes).

-

Calculate the maximum possible effect (%MPE) for each animal at each time point.

-

Determine the ED50 value from the dose-response curve.

Mandatory Visualizations

Mu-Opioid Receptor (MOR) Signaling Pathway

Caption: Mu-Opioid Receptor (MOR) signaling cascade upon agonist binding.

Experimental Workflow for Pharmacological Profiling

Caption: Workflow for the pharmacological profiling of a novel compound.

References

- 1. mdpi.com [mdpi.com]

- 2. webpoisoncontrol.org [webpoisoncontrol.org]

- 3. cimm-icmm.org [cimm-icmm.org]

- 4. Development of a vaccine against the synthetic opioid U-47700 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Pharmacodynamics and pharmacokinetics of the novel synthetic opioid, U-47700, in male rats - PMC [pmc.ncbi.nlm.nih.gov]

"IUPAC name and structure of 3,4-Difluoro isopropyl U-47700"

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the synthetic opioid 3,4-Difluoro isopropyl U-47700. As a structural analog of U-47700, a potent μ-opioid receptor agonist, this compound is of significant interest to researchers in the fields of pharmacology, toxicology, and forensic science. This document outlines its chemical identity, and while specific biological data and experimental protocols for this particular analog are limited in published literature, we present representative methodologies and data from closely related compounds to provide a foundational understanding for research and development.

Chemical Identity and Structure

-

IUPAC Name: rel-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3,4-difluoro-N-(1-methylethyl)-benzamide[1][2]

-

Molecular Weight: 324.4 g/mol [1]

-

Chemical Structure:

This compound is categorized as a "utopioid," indicating its expected activity as a μ-opioid receptor agonist, similar to its parent compound U-47700.[1][3]

Quantitative Data Summary

| Compound | Receptor | Assay Type | Value | Unit | Reference |

| U-47700 | μ-opioid | Ki | 11.1 | nM | [1] |

| δ-opioid | Ki | 1220 | nM | [1] | |

| κ-opioid | Ki | 287 | nM | [1] | |

| μ-opioid | ED₅₀ (analgesia, rats) | 0.5 | mg/kg | [4] | |

| μ-opioid | ED₅₀ (catalepsy, rats) | 1.7 | mg/kg | [4] | |

| N-desmethyl-U-47700 | μ-opioid | Ki | 206 | nM | [1][4] |

| N,N-didesmethyl-U-47700 | μ-opioid | Ki | 4080 | nM | [1][4] |

| Morphine | μ-opioid | Ki | 2.7 | nM | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly published. However, the following sections describe generalizable methods used for the characterization of U-47700 and other synthetic opioids, which can be adapted for the study of this analog.

Synthesis

The synthesis of U-47700 analogs typically involves the coupling of a substituted benzoyl chloride with the appropriate N-substituted-(1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine. For this compound, this would likely involve the reaction of 3,4-difluorobenzoyl chloride with N-isopropyl-(1R,2R)-N',N'-dimethylcyclohexane-1,2-diamine.

In Vitro Biological Assays

1. Radioligand Binding Assays:

-

Objective: To determine the binding affinity (Ki) of the compound for opioid receptors (μ, δ, and κ).

-

Methodology:

-

Prepare membrane homogenates from rat brain tissue or cells expressing the specific human opioid receptor.

-

Incubate the membrane preparations with a radiolabeled ligand (e.g., [³H]DAMGO for μ-opioid receptors) and varying concentrations of the test compound.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.[1]

-

2. [³⁵S]GTPγS Binding Assay:

-

Objective: To assess the functional activity (potency and efficacy) of the compound as a G-protein coupled receptor agonist.

-

Methodology:

-

Use cell membranes expressing the opioid receptor of interest.

-

Incubate the membranes with [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.

-

Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Measure the amount of bound [³⁵S]GTPγS by liquid scintillation counting.

-

Generate concentration-response curves to determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and Emax (maximal efficacy) values.

-

In Vivo Pharmacological Assays

1. Analgesia Assessment (Hot Plate Test):

-

Objective: To evaluate the antinociceptive effects of the compound in an animal model.

-

Methodology:

-

Administer the test compound to rodents (e.g., rats or mice) via a specific route (e.g., subcutaneous injection).

-

At predetermined time points after administration, place the animal on a hot plate maintained at a constant temperature (e.g., 55°C).

-

Measure the latency to a nociceptive response (e.g., paw licking or jumping).

-

An increase in the response latency is indicative of an analgesic effect.

-

Determine the ED₅₀ value (the dose that produces a maximal effect in 50% of the subjects).[1]

-

2. Pharmacokinetic Analysis:

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

Methodology:

-

Administer a single dose of the compound to cannulated rats.

-

Collect blood samples at various time points post-administration.

-

Analyze the plasma concentrations of the parent compound and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

-

Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life (t₁/₂).[1]

-

Signaling Pathways and Logical Relationships

As a presumed μ-opioid receptor agonist, this compound is expected to activate the same signaling pathways as other opioids like morphine and U-47700. Upon binding to the μ-opioid receptor (a Gi/o-coupled G-protein coupled receptor), it would initiate a cascade of intracellular events leading to its analgesic and other physiological effects.

Caption: Presumed signaling pathway of this compound.

The following diagram illustrates a general experimental workflow for the characterization of a novel synthetic opioid.

Caption: General workflow for novel synthetic opioid characterization.

Conclusion

This compound is a synthetic opioid with a chemical structure that strongly suggests activity as a μ-opioid receptor agonist. While direct experimental data for this specific analog is currently lacking in the public domain, the established methodologies for the synthesis, in vitro, and in vivo characterization of its parent compound, U-47700, provide a clear roadmap for future research. The provided data on related compounds and the outlined experimental protocols serve as a valuable resource for scientists and researchers investigating the pharmacology and toxicology of this and other novel synthetic opioids. Further research is necessary to fully elucidate the specific binding affinities, functional activities, and pharmacokinetic profiles of this compound.

References

The In Vitro Pharmacology of Novel Synthetic Opioids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of opioid pharmacology is continuously evolving with the emergence of novel synthetic opioids (NSOs). These compounds, often characterized by high potency and varying receptor profiles, present significant challenges and opportunities for pain management, drug development, and public health. A thorough understanding of their in vitro pharmacology is paramount for predicting their in vivo effects, including therapeutic potential and adverse event profiles. This technical guide provides an in-depth overview of the core in vitro assays used to characterize NSOs, detailed experimental protocols, and a comparative analysis of the pharmacological profiles of selected compounds.

Core In Vitro Assays for Opioid Receptor Characterization

The in vitro characterization of novel synthetic opioids predominantly relies on a suite of assays designed to assess their interaction with and activation of opioid receptors, primarily the mu (µ), delta (δ), and kappa (κ) opioid receptors. These assays provide quantitative data on a compound's affinity, potency, and efficacy, which are critical for understanding its pharmacological profile.

1.1. Radioligand Binding Assays: These assays are fundamental for determining the binding affinity of a compound for a specific receptor.[1][2][3] By competing a novel unlabeled ligand against a radiolabeled ligand with known high affinity for the receptor of interest, the inhibition constant (Ki) can be determined. A lower Ki value indicates a higher binding affinity.

1.2. GTPγS Binding Assays: This functional assay measures the activation of G proteins, the primary signaling partners of opioid receptors.[4][5][6][7] In the presence of an agonist, the Gα subunit of the G protein exchanges GDP for GTP. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of G protein activation as a measure of agonist efficacy (Emax) and potency (EC50).[5][7]

1.3. cAMP Inhibition Assays: Mu, delta, and kappa opioid receptors are predominantly coupled to the Gi/o family of G proteins, which inhibit the enzyme adenylyl cyclase.[8][9] This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[9] cAMP inhibition assays quantify this downstream effect, providing another measure of a compound's functional potency and efficacy.[8][10][11]

1.4. β-Arrestin Recruitment Assays: In addition to G protein signaling, agonist binding to opioid receptors can also trigger the recruitment of β-arrestin proteins.[8][12] β-arrestin recruitment is involved in receptor desensitization, internalization, and the activation of G protein-independent signaling pathways.[12][13] Assays that measure β-arrestin recruitment are crucial for identifying "biased agonists," which preferentially activate either the G protein or the β-arrestin pathway.[12] This property is of significant interest in the development of safer opioids with reduced side effects.

Comparative In Vitro Pharmacology of Selected Novel Synthetic Opioids

The following tables summarize the in vitro pharmacological data for several notable novel synthetic opioids in comparison to the reference µ-opioid receptor agonist, morphine. These data have been compiled from various studies and are intended for comparative purposes. It is important to note that assay conditions can vary between laboratories, which may influence the absolute values.

Table 1: µ-Opioid Receptor Binding Affinities (Ki, nM)

| Compound | Ki (nM) at µ-Opioid Receptor | Reference(s) |

| Morphine | ~1-10 | [14] |

| Isotonitazene | ~0.05-0.06 | [15] |

| Etonitazene | ~0.36 | [16] |

| N-pyrrolidino etonitazene | ~4.09 | [16][17][18] |

| U-47700 | ~11.1 | [19] |

Table 2: Functional Potency (EC50, nM) and Efficacy (Emax, % relative to DAMGO) in GTPγS Binding Assays

| Compound | EC50 (nM) | Emax (%) | Reference(s) |

| DAMGO | ~25 | 100 | [20] |

| Morphine | ~30-100 | Partial Agonist | [5] |

| Isotonitazene | ~0.7-1.0 | 100 | [15] |

| Metonitazene | ~10-19 | 100 | [15] |

| Fentanyl | ~28 | >100 | [20] |

Table 3: Functional Potency (EC50, nM) in cAMP Inhibition Assays

| Compound | EC50 (nM) | Reference(s) |

| Morphine | ~30-50 | [11] |

| Fentanyl | ~1-5 | [11] |

| U-47700 | ~8.8 | [21] |

| AH-7921 | ~26.5 | [21] |

Table 4: Functional Potency (EC50, nM) in β-Arrestin 2 Recruitment Assays

| Compound | EC50 (nM) | Reference(s) |

| DAMGO | ~100-200 | [12] |

| Morphine | ~290 | [16][18] |

| Fentanyl | ~14.9 | [16][18] |

| N-pyrrolidino etonitazene | ~0.35 | [16][18] |

Detailed Experimental Protocols

The following sections provide standardized protocols for the key in vitro assays discussed. These protocols are based on commonly used methodologies and can be adapted for specific experimental needs.

Radioligand Binding Assay Protocol

This protocol describes a competitive binding assay using cell membranes expressing the opioid receptor of interest and a radiolabeled ligand.

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing the human µ, δ, or κ opioid receptor.

-

Radioligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]Naloxone for general opioid receptors).[1][22]

-

Unlabeled test compound and reference compounds.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[23]

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).[5]

-

96-well filter plates (e.g., GF/B or GF/C glass fiber filters).[7][23]

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in binding buffer to a final protein concentration of 5-20 µ g/well .[4]

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of binding buffer (for total binding) or a saturating concentration of a non-radiolabeled antagonist (e.g., 10 µM Naloxone) for non-specific binding.[1]

-

50 µL of various concentrations of the unlabeled test compound.

-

50 µL of the radioligand at a concentration close to its Kd value.

-

100 µL of the membrane suspension.

-

-

Incubation: Incubate the plate for 60-90 minutes at 25-30°C with gentle agitation.[23]

-

Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.[5][23]

-

Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.[5]

-

Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the specific binding as a function of the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay Protocol

This protocol outlines the measurement of agonist-stimulated [³⁵S]GTPγS binding to G proteins in cell membranes.

Materials:

-

Cell membranes expressing the opioid receptor of interest.

-

[³⁵S]GTPγS.

-

GDP (Guanosine diphosphate).

-

Unlabeled GTPγS.

-

Test compound and reference agonist (e.g., DAMGO).

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, 0.2 mM EGTA, pH 7.4).[7][24]

-

96-well filter plates.

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.[5]

-

Initiation of Reaction: Add 50 µL of [³⁵S]GTPγS (0.05-0.1 nM final concentration) to each well to start the reaction.[5]

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.[5]

-

Filtration and Detection: Terminate the reaction by rapid filtration and wash the filters as described previously. Determine the amount of bound [³⁵S]GTPγS by scintillation counting.[5]

-

Data Analysis: Subtract non-specific binding to obtain specific binding. Plot the specific binding against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50 and Emax values.

cAMP Inhibition Assay Protocol

This protocol describes a cell-based assay to measure the inhibition of forskolin-stimulated cAMP production.

Materials:

-

HEK293 or CHO cells stably expressing the opioid receptor of interest.[8]

-

Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4).[8]

-

Forskolin.

-

Test compounds.

-

cAMP detection kit (e.g., HTRF, Luminescence, or RIA-based).[8][25]

-

384-well assay plates.

-

Plate reader compatible with the detection kit.

Procedure:

-

Cell Preparation: Culture cells to confluency. On the day of the assay, harvest the cells and resuspend them in assay buffer at a desired density (e.g., 1 x 10⁶ cells/mL).[8]

-

Assay Setup:

-

Stimulation: Add 2.5 µL of forskolin solution to all wells (except for the basal control) to stimulate adenylyl cyclase. The final concentration of forskolin should be pre-determined to elicit a submaximal cAMP response.[8]

-

Incubation: Incubate for an additional 15-30 minutes at 37°C.

-

Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the agonist concentration and fit to an inhibitory dose-response curve to determine the IC50 and Emax values.

β-Arrestin 2 Recruitment Assay Protocol

This protocol is based on the PathHunter® enzyme fragment complementation (EFC) technology.

Materials:

-

Cells stably co-expressing the opioid receptor tagged with a ProLink™ fragment and β-arrestin 2 fused to an Enzyme Acceptor fragment.

-

Assay buffer.

-

Test compounds.

-

PathHunter® detection reagents.

-

384-well white, solid-bottom assay plates.[8]

-

Luminescence plate reader.

Procedure:

-

Cell Plating: Seed the cells in 384-well plates and incubate overnight.[8]

-

Assay Protocol:

-

Detection:

-

Prepare the PathHunter® detection reagent mixture according to the manufacturer's protocol.[8]

-

Add the detection reagents to each well.

-

Incubate at room temperature for 60 minutes.

-

-

Signal Measurement: Measure the luminescence signal using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways of opioid receptors and the general workflows of the in vitro assays described.

Opioid Receptor Signaling Pathways

Caption: Opioid receptor signaling pathways.

Radioligand Binding Assay Workflow

Caption: Radioligand binding assay workflow.

Functional Assay Workflow (GTPγS, cAMP, β-Arrestin)

Caption: General functional assay workflow.

Conclusion

The in vitro pharmacological characterization of novel synthetic opioids is a critical step in understanding their potential therapeutic benefits and public health risks. The assays outlined in this guide provide a robust framework for determining the binding affinity, functional potency, and signaling profile of these compounds. By employing standardized protocols and carefully analyzing the resulting data, researchers can contribute to a more comprehensive understanding of the structure-activity relationships of NSOs and inform the development of safer and more effective opioid-based therapeutics. The continued application of these in vitro tools will be essential for navigating the complex and evolving landscape of opioid science.

References

- 1. benchchem.com [benchchem.com]

- 2. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4.4. [35S]GTPγS Binding Assays for Opioid Receptors [bio-protocol.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. biblio.eui.eu [biblio.eui.eu]

- 16. Pharmacological evaluation and forensic case series of N-pyrrolidino etonitazene (etonitazepyne), a newly emerging 2-benzylbenzimidazole 'nitazene' synthetic opioid [biblio.ugent.be]

- 17. cdn.who.int [cdn.who.int]

- 18. cfsre.org [cfsre.org]

- 19. researchgate.net [researchgate.net]

- 20. cdn.who.int [cdn.who.int]

- 21. Synthesis and pharmacological characterization of ethylenediamine synthetic opioids in human mu-opiate receptor 1 (OPRM1) expressing cells | Office of Justice Programs [ojp.gov]

- 22. benchchem.com [benchchem.com]

- 23. giffordbioscience.com [giffordbioscience.com]

- 24. σ1 Receptor Modulation of G-Protein-Coupled Receptor Signaling: Potentiation of Opioid Transduction Independent from Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of Utopioids: A Technical Guide to Their Early Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the initial discovery and development of utopioid compounds, a class of synthetic opioids originating from the research laboratories of the Upjohn Company in the 1970s. Coined colloquially for the "U" designation in their nomenclature (e.g., U-47700), these compounds represent a significant chapter in the quest for potent analgesics, characterized by a unique trans-cyclohexanediamine chemical scaffold. This document details the structure-activity relationships, key quantitative pharmacological data, foundational experimental protocols used in their characterization, and the underlying signaling pathways they modulate.

Historical Context and Discovery

The 1970s were a period of intensive research in medicinal chemistry focused on developing novel analgesics with improved therapeutic profiles over classical opiates like morphine. A key objective was to create compounds with high potency but reduced side effects and addiction liability. Researchers at the Upjohn Company embarked on a program to explore N-substituted benzamide and 2-phenylacetamide derivatives, leading to the synthesis of a series of compounds informally known as "U-compounds" or utopioids.[1][2][3]

The lead compound, U-47700, emerged from extensive structure-activity relationship (SAR) studies and was identified as a potent µ-opioid receptor (MOR) agonist, approximately 7.5 to 12 times more potent than morphine in animal models.[4][5][6][7] These compounds were characterized by a trans-cyclohexanediamine moiety linked via an amide carbonyl group to a substituted phenyl ring.[8] The stereochemistry of the cyclohexanediamine ring was found to be crucial for activity, with the (1R,2R)-trans isomer demonstrating significantly higher potency.[9]

A pivotal structural modification within this class was the introduction of a methylene spacer between the amide and the aryl moiety. This seemingly minor change dramatically shifted the receptor selectivity from the µ-opioid receptor (MOR) to the κ-opioid receptor (KOR).[8] This discovery led to the development of potent and selective KOR agonists like U-50488, which became valuable research tools for studying the kappa opioid system.[5][8] While many of these compounds showed promise as analgesics, undesirable side effects such as sedation and dysphoria, particularly with the KOR agonists, precluded their development for human clinical use.[8]

Quantitative Pharmacological Data

The pharmacological profiles of utopioid compounds were primarily characterized by their binding affinities (Ki) and functional potencies (EC₅₀) at the classical opioid receptors (μ, δ, and κ). The following tables summarize key quantitative data for representative utopioids.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Key Utopioid Compounds

| Compound | µ-Opioid Receptor (MOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | Reference(s) |

|---|---|---|---|---|

| U-47700 | 11.1 - 57 | 287 - 653 | 1105 - 1220 | [4][8] |

| N-desmethyl-U-47700 | 206 | - | - | [4] |

| N,N-didesmethyl-U-47700 | 4080 | - | - | [4] |

| U-50488 | - | 4.2 | - | [10] |

| Morphine | 2.7 - 5 | - | - | [4][8] |

Note: Ki values can vary between studies depending on the tissue preparation and radioligand used.

Table 2: Functional Activity (EC₅₀, nM and Emax, %) of Utopioid Compounds in [³⁵S]GTPγS Assays

| Compound | Receptor | EC₅₀ (nM) | Emax (%) (vs. Standard) | Reference(s) |

|---|---|---|---|---|

| U-47700 | MOR | 111 | 80.2 (vs. Hydromorphone) | [11] |

| U-47700 | KOR | 6679 | 60.3 (vs. U-69593) | [11] |

| U-51754 | KOR | 120 | 78.0 (vs. U-69593) | [12] |

| U-48800 | KOR | - | - | [1] |

| Hydromorphone | MOR | 6.75 | 100 | [12] |

| Fentanyl | MOR | 24.9 | 100 | [12] |

| U-69593 | KOR | 29.3 | 100 | [12] |

| U-50488 | KOR | 24.8 | 100 | [12] |

Note: EC₅₀ and Emax values represent the potency and maximal efficacy of the compound in stimulating G-protein activation.

Table 3: In Vivo Analgesic Potency (ED₅₀) of Utopioid Compounds

| Compound | Assay | Species | ED₅₀ (mg/kg) | Reference(s) |

|---|---|---|---|---|

| U-47700 | Hot Plate | Rat | 0.5 (s.c.) | [4] |

| U-47700 | Tail Flick | Mouse | 0.2 | [8] |

| Morphine | Tail Flick | Mouse | 1.5 | [8] |

Note: ED₅₀ is the dose required to produce a maximal possible effect in 50% of the test subjects.

Core Signaling Pathways and Visualizations

Utopioid compounds exert their effects by activating opioid receptors, which are members of the G-protein coupled receptor (GPCR) superfamily. The primary signaling cascades involve G-protein dependent pathways and β-arrestin mediated pathways.

G-Protein Dependent Signaling

Upon agonist binding, opioid receptors (MOR and KOR) couple to inhibitory G-proteins (Gαi/o). This leads to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors. The Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly inhibit voltage-gated calcium channels (VGCCs) and activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.

Caption: G-Protein dependent signaling pathway of utopioid agonists.

β-Arrestin Pathway and Receptor Regulation

Chronic or robust activation of opioid receptors leads to their phosphorylation by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which sterically hinders further G-protein coupling (desensitization) and targets the receptor for internalization via clathrin-coated pits. This process is crucial for regulating the duration and intensity of opioid signaling.

References

- 1. Utopioid (drug class) - Wikipedia [en.wikipedia.org]

- 2. U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Opioid U-47700, Known as “Pink” Hits the U.S. [narcononarrowhead.org]

- 4. Pharmacodynamics and pharmacokinetics of the novel synthetic opioid, U-47700, in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. U-47700 - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Development of a vaccine against the synthetic opioid U-47700 [frontiersin.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. iris.unica.it [iris.unica.it]

- 9. ojp.gov [ojp.gov]

- 10. Highly selective kappa opioid analgesics. Synthesis and structure-activity relationships of novel N-[(2-aminocyclohexyl)aryl]acetamide and N-[(2-aminocyclohexyl)aryloxy]acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Structure-Activity Relationship of 2-Benzylbenzimidazole Opioids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-benzylbenzimidazole opioids, a class of potent synthetic opioids commonly known as 'nitazenes'. This document summarizes key structural modifications that influence their pharmacological activity at the μ-opioid receptor (MOR), presents quantitative data from in vitro and in vivo studies, details relevant experimental protocols, and visualizes the primary signaling pathway and a general experimental workflow.

Core Structure and Key Modification Points

The 2-benzylbenzimidazole scaffold is the foundational structure for this class of opioids. The core structure consists of a benzimidazole ring system linked to a benzyl group at the 2-position and a diethylaminoethyl side chain at the 1-position. The key positions for chemical modifications that significantly impact opioid activity are:

-

The Benzimidazole Ring: Substitution on this ring, particularly at the 5-position, is crucial for potency.

-

The N,N-diethylaminoethyl Side Chain: Modifications to the terminal amine, including N-desethylation or incorporation into cyclic structures, alter the compound's pharmacological profile.

-

The Benzyl Group: Substitutions on the para-position of the benzyl ring can influence activity.

Structure-Activity Relationship Insights

Systematic studies have revealed several key trends in the SAR of 2-benzylbenzimidazole opioids:

-

5-Nitro Group: The presence of a nitro group at the 5-position of the benzimidazole ring is a strong determinant of high potency. Removal of this group, creating 'desnitazene' analogues, consistently leads to a significant decrease in potency at the μ-opioid receptor.[1][2][3]

-

N-Terminal Modifications ('Ring' Analogues):

-

Incorporating the N,N-diethyl groups into a pyrrolidine ring (N-pyrrolidino analogues) generally maintains or enhances MOR activation.[1][2][3] For instance, N-pyrrolidino etonitazene is a highly potent MOR agonist.[4]

-

N-pyrrolidino substitutions are often more favorable for MOR activation than N-piperidine substitutions.[1][2][3]

-

-

N-desethyl Analogues:

-

Removal of one of the ethyl groups from the terminal amine (N-desethyl analogues) generally results in slightly lower potency compared to their parent compounds.[1][2][3]

-

However, a notable exception is N-desethylisotonitazene, which has been found to be consistently more potent than isotonitazene itself.[1][3][5][6] This metabolite's high potency has significant in vivo implications.[5][6]

-

-

Benzyl Ring Substitutions: Modifications at the 4'-position (para-position) of the benzyl ring have been explored. For example, 4'-hydroxy analogues, which are metabolites, have been studied.[1][2]

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological data for a selection of 2-benzylbenzimidazole opioids, demonstrating the impact of the structural modifications discussed.

Table 1: In Vitro μ-Opioid Receptor (MOR) Activity of Selected 2-Benzylbenzimidazole Opioids

| Compound | Modification | MOR Binding Affinity (Ki, nM) | MOR Potency (EC50, nM) (β-arrestin 2) | MOR Efficacy (% of DAMGO) (β-arrestin 2) | MOR Potency (EC50, nM) (cAMP) | MOR Efficacy (% of DAMGO) (cAMP) |

| Fentanyl | Reference | 8.21 (pKi)[7] | 14.4[8] | - | 34.6[8] | - |

| Isotonitazene | Parent | 9.31 (pKi)[7] | 1.63[8] | - | 3.72[8] | - |

| N-desethylisotonitazene | N-desethyl | - | 0.614[8] | - | 1.16[8] | - |

| Etonitazene | Parent | - | - | - | - | - |

| N-pyrrolidino etonitazene | N-pyrrolidino | Sub-nanomolar[9] | < 5[9] | Full agonist[9] | < 5[9] | Full agonist[9] |

| Metonitazene | Parent | - | - | - | - | - |

| N-pyrrolidino metonitazene | N-pyrrolidino | - | - | - | - | - |

| Protonitazene | Parent | - | - | - | - | - |

| N-pyrrolidino protonitazene | N-pyrrolidino | - | - | - | - | - |

Note: A comprehensive list with more compounds can be found in the supplementary information of the cited literature.[2]

Table 2: In Vivo Analgesic Potency of Selected 2-Benzylbenzimidazole Opioids

| Compound | Assay | ED50 (mg/kg) | Relative Potency (vs. Morphine) | Relative Potency (vs. Fentanyl) |

| Morphine | Hot Plate | 3.940[4] | 1 | - |

| Fentanyl | Hot Plate | 0.0209[4] | ~188 | 1 |

| N-pyrrolidino etonitazene | Hot Plate | 0.0017[4] | ~2318 | ~12 |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

In Vitro μ-Opioid Receptor Activation Assays

This assay measures the recruitment of β-arrestin 2 to the activated μ-opioid receptor, a key event in receptor desensitization and G-protein-independent signaling.[10][11]

Materials:

-

HEK293 or CHO cells stably expressing the human μ-opioid receptor and a β-arrestin 2 fusion protein (e.g., PathHunter® β-Arrestin assay).[10]

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, 0.1% BSA, pH 7.4).[10]

-

Test compounds (2-benzylbenzimidazole opioids).

-

Reference agonist (e.g., DAMGO).

-

Detection reagents (as per manufacturer's protocol).[10]

-

White, opaque 96- or 384-well microplates.[11]

-

Luminometer.[11]

Procedure:

-

Cell Plating: Seed the engineered cells in white, opaque microplates and incubate overnight to allow for attachment.[11]

-

Compound Addition: Prepare serial dilutions of the test compounds and reference agonist in assay buffer. Add the diluted compounds to the respective wells.[11]

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 90 minutes) to allow for receptor activation and β-arrestin 2 recruitment.[10][11]

-

Detection: Add the detection reagents to all wells according to the manufacturer's instructions. This typically involves a chemiluminescent substrate.[11]

-

Data Acquisition: Read the luminescence signal on a plate reader.[10]

-

Data Analysis: Generate concentration-response curves by plotting the luminescence signal against the logarithm of the agonist concentration. Fit the data using a sigmoidal dose-response model to determine the EC50 and Emax values for each compound.[11]

This assay quantifies the inhibition of adenylyl cyclase activity following the activation of the Gαi/o-coupled μ-opioid receptor, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10][11]

Materials:

-

HEK293 or CHO cells stably expressing the human μ-opioid receptor.[10]

-

Assay buffer.[10]

-

Forskolin (an adenylyl cyclase activator).[10]

-

Test compounds.

-

Reference agonist.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[10]

-

384-well white, low-volume assay plates.[10]

-

Multimode plate reader capable of detecting the signal from the chosen kit.[10]

Procedure:

-

Cell Preparation: Culture and harvest cells expressing the μ-opioid receptor.[10]

-

Assay Setup: Dispense the cell suspension into the wells of the assay plate.[10]

-

Compound Treatment: Add the test compounds at various concentrations to the wells.[10]

-

Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and elevate cAMP levels. Incubate for a defined period (e.g., 30 minutes) at 37°C.[10]

-

Lysis and Detection: Lyse the cells and perform the cAMP measurement using the chosen detection kit according to the manufacturer's protocol.[10]

-

Data Analysis: Generate concentration-response curves by plotting the measured cAMP levels against the logarithm of the agonist concentration. Fit the data to determine the EC50 and Emax for the inhibition of cAMP production.[11]

In Vivo Analgesia Assay

The hot plate test is a standard method for assessing the analgesic efficacy of centrally acting opioids by measuring the latency of a pain response to a thermal stimulus.[12][13]

Materials:

-

Hot plate apparatus with adjustable temperature control.[13][14]

-

Transparent glass cylinder to confine the animal on the hot plate surface.[12]

-

Test animals (e.g., mice or rats).

-

Test compounds and vehicle control.

-

Timer.[14]

Procedure:

-

Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment.[13]

-

Baseline Latency: Determine the baseline response latency for each animal by placing it on the hot plate (set to a constant temperature, e.g., 52-55°C) and measuring the time until a nocifensive response (e.g., paw licking, jumping) is observed.[12][13] A cut-off time (e.g., 30 seconds) is typically used to prevent tissue damage.[13]

-

Compound Administration: Administer the test compound or vehicle control to the animals via a specific route (e.g., subcutaneous, intraperitoneal).

-

Post-treatment Latency: At predetermined time points after drug administration, place the animals back on the hot plate and measure their response latency.

-

Data Analysis: The analgesic effect is determined by the increase in response latency compared to the baseline and vehicle-treated animals. The data can be used to calculate the dose that produces a 50% maximal effect (ED50).

Visualizations

Signaling Pathways

The following diagram illustrates the primary signaling pathways activated by 2-benzylbenzimidazole opioids upon binding to the μ-opioid receptor.

Caption: μ-Opioid receptor signaling pathways activated by 2-benzylbenzimidazole opioids.

Experimental Workflow

The following diagram outlines a general experimental workflow for the pharmacological characterization of novel 2-benzylbenzimidazole opioids.

Caption: General workflow for SAR studies of 2-benzylbenzimidazole opioids.

References

- 1. (PDF) In vitro structure–activity relationships and forensic case series of emerging 2-benzylbenzimidazole ‘nitazene’ opioids (2024) | Liam M. De Vrieze | 3 Citations [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. In vitro structure-activity relationships and forensic case series of emerging 2-benzylbenzimidazole 'nitazene' opioids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological evaluation and forensic case series of N-pyrrolidino etonitazene (etonitazepyne), a newly emerging 2-benzylbenzimidazole 'nitazene' synthetic opioid [biblio.ugent.be]

- 5. Synthesis, Chemical Characterization, and μ-Opioid Receptor Activity Assessment of the Emerging Group of "Nitazene" 2-Benzylbenzimidazole Synthetic Opioids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mu-opioid receptor selective superagonists produce prolonged respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scite.ai [scite.ai]

- 9. Pharmacologic Characterization of Substituted Nitazenes at μ, κ, and Δ Opioid Receptors Suggests High Potential for Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Hot plate test - Wikipedia [en.wikipedia.org]

- 13. maze.conductscience.com [maze.conductscience.com]

- 14. harvardapparatus.com [harvardapparatus.com]

Spectral Properties of 3,4-Difluoro Isopropyl U-47700: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluoro isopropyl U-47700 is a synthetic opioid classified as a "utopioid," structurally related to the potent μ-opioid agonist U-47700. As a research chemical, understanding its spectral properties is crucial for its unambiguous identification in forensic and research settings. This technical guide provides a summary of the available spectral data, relevant experimental protocols, and an overview of its expected mechanism of action based on its structural similarity to other μ-opioid agonists.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | N-[2-(dimethylamino)cyclohexyl]-3,4-difluoro-N-(propan-2-yl)benzamide |

| Molecular Formula | C₁₈H₂₆F₂N₂O |

| Molecular Weight | 324.42 g/mol |

| Exact Mass | 324.20132 |

Mass Spectrometry

Table 1: GC-EI-MS Fragmentation Data for this compound and Related Compounds

| m/z | Proposed Fragment Ion | Notes |

| 58 | [C₃H₈N]⁺ | Common fragment from the dimethylamino moiety. |

| 71 | [C₄H₉N]⁺ | Likely from cleavage of the cyclohexane ring. |

| 84 | [C₅H₁₀N]⁺ | A common fragment in related U-type compounds. |

| 124 | [C₈H₁₄N]⁺ | Cyclohexane ring with dimethylamino group. |

| 141 | [C₇H₄F₂O]⁺ | Fragment containing the difluorobenzoyl moiety. |

Common neutral losses observed for the utopioid class include 183, 218, and 244 Da, which can aid in structural elucidation.[1]

Other Spectral Data (FTIR, NMR, UV-Vis)

As of this writing, detailed public data for Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy for this compound are not available in peer-reviewed literature. This is common for novel research chemicals, as such data is often proprietary to the synthesizing entity or may not be widely disseminated. An analytical report indicates that FTIR-ATR analysis is performed in the 4000-400 cm⁻¹ range.

Experimental Protocols

Synthesis of U-47700 Analogs

A general synthetic route for U-47700 and its analogs can be adapted for the synthesis of this compound.[2][3] The following is a plausible experimental workflow.

References

Methodological & Application

Analytical Methods for the Detection of 3,4-Difluoro isopropyl U-47700

Introduction

U-47700 is a potent synthetic opioid of the benzamide class, originally developed by Upjohn in the 1970s.[1][2] While it was never marketed as a pharmaceutical, it has emerged on the novel psychoactive substances (NPS) market, leading to a need for robust analytical methods for its detection in forensic and clinical settings.[3][4][5] 3,4-Difluoro isopropyl U-47700 is a structural analog of U-47700, available as an analytical reference standard.[6][7][8] This document provides detailed application notes and protocols for the analytical detection of this compound, based on established methods for the parent compound, U-47700. The methodologies described are primarily centered around liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), which are the preferred techniques for the identification and quantification of synthetic opioids in biological matrices.[5]

Compound Information

-

Formal Name: rel-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3,4-difluoro-N-(1-methylethyl)-benzamide[6]

-

CAS Number: 2752265-46-4[6]

-

Molecular Formula: C₁₈H₂₆F₂N₂O[6]

-

Formula Weight: 324.4 g/mol [6]

Analytical Methods and Protocols

While specific validated methods for this compound are not extensively published, the analytical approaches for U-47700 are directly applicable with minor modifications, primarily concerning the mass-to-charge ratios used for mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique for the analysis of synthetic opioids in biological fluids.[5]

Application Note:

This method is suitable for the quantitative analysis of this compound in biological matrices such as blood, plasma, and urine. The protocol involves a sample preparation step to isolate the analyte from the matrix, followed by chromatographic separation and detection by tandem mass spectrometry.

Experimental Protocol:

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

To 1 mL of sample (urine or blood), add an internal standard (e.g., U-47700-d₆).[9]

-

Pre-treat the sample by adding 1 mL of 100 mM phosphate buffer (pH 6).[10]

-

Condition a mixed-mode cation exchange SPE cartridge with methanol and water.

-

Load the pre-treated sample onto the SPE cartridge.[10]

-

Wash the cartridge with deionized water and an acidic wash solution (e.g., 100 mM acetic acid).[10]

-

Dry the cartridge thoroughly under vacuum.[10]

-

Elute the analyte with 3 mL of a basic methanolic solution (e.g., methanol with 2% ammonium hydroxide).[10]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.[10]

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., Agilent Poroshell 120 EC-C18, 2.1 mm × 100 mm, 2.7 µm) is suitable.[1]

-

Mobile Phase A: 5 mM ammonium acetate and 0.01% formic acid in water.[1]

-

Mobile Phase B: 0.01% formic acid in methanol.[1]

-

Flow Rate: 0.5 mL/min.[1]

-

Injection Volume: 10 µL.[1]

-

Column Temperature: 50°C.[1]

-

Gradient: A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte.

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

-

Monitoring Mode: Multiple Reaction Monitoring (MRM).[1]

-

Predicted MRM Transitions for this compound:

-

Precursor Ion (Q1): 325.2 m/z (M+H)⁺

-

Product Ions (Q3): To be determined by infusing a standard of the compound. Likely fragments would involve the loss of the dimethylamino group and cleavage of the amide bond.

-

-

Workflow for LC-MS/MS Analysis

Caption: Workflow for the analysis of this compound by LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful tool for the analysis of synthetic opioids, particularly in seized drug samples.

Application Note:

This method is suitable for the qualitative and quantitative analysis of this compound in seized materials or after derivatization in biological samples. The protocol involves sample dissolution in an appropriate solvent, followed by separation on a GC column and detection by a mass spectrometer.

Experimental Protocol:

-

Sample Preparation:

-

Dissolve the sample in an appropriate solvent (e.g., methanol) to a concentration of approximately 5-10 mg/mL.[11] For biological samples, a liquid-liquid extraction or SPE followed by derivatization may be necessary.

-

-

Gas Chromatography (GC) Conditions:

-

Column: A low-polarity column such as a DB-5ms or equivalent is commonly used.

-

Inlet Temperature: 250°C.

-

Oven Program: Start at a lower temperature (e.g., 100°C), hold for 1 minute, then ramp up to a higher temperature (e.g., 300°C) at a rate of 10-20°C/min.

-

Carrier Gas: Helium.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Scan Range: 50-450 m/z.[12]

-

Workflow for GC-MS Analysis

Caption: General workflow for the analysis of this compound by GC-MS.

Quantitative Data for U-47700

The following tables summarize quantitative data from validated methods for the parent compound, U-47700. This data is crucial for developing and validating a method for its difluoro-isopropyl analog, providing expected ranges for limits of detection and quantification.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for U-47700

| Matrix | Method | LOD (ng/mL) | LOQ (ng/mL) | Reference |

| Urine | LC-MS/MS | 1 | - | [1][3] |

| Blood | LC-MS/MS | 0.5 | 1 | [13][14] |

| Plasma | LC-MS/MS | 0.05 | 0.1 | [15][16] |

Table 2: Reported Concentration Ranges of U-47700 in Biological Samples

| Matrix | Condition | Concentration Range (ng/mL) | Reference |

| Urine | Clinical Cases | [1][3] | |

| Blood | Postmortem | 17 - 490 | [13][14] |

| Blood | Postmortem | 83 - 24,000 | [2] |

| Plasma | Postmortem | 1.1 - 1367 | [15][16] |

Method Adaptation and Validation

When adapting these methods for this compound, the following steps are crucial:

-

Standard Preparation: Obtain a certified reference standard for this compound.[6][17]

-

MS/MS Optimization: Infuse a standard solution of the analyte into the mass spectrometer to determine the optimal precursor and product ions, as well as collision energies.

-

Chromatographic Evaluation: Inject the standard to determine its retention time and peak shape under the specified LC or GC conditions. Adjust the gradient or temperature program as needed for optimal separation.

-

Method Validation: Perform a full method validation according to established guidelines (e.g., SWGTOX). This should include assessing:

-

Linearity

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

-

Precision and Accuracy

-

Matrix Effects

-

Recovery

-

Stability

-

By following these guidelines and adapting the robust methods developed for U-47700, researchers and drug development professionals can establish reliable analytical protocols for the detection and quantification of this compound.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Quantification of U-47700 and its metabolites: N-desmethyl-U-47700 and N,N-didesmethyl-U-47700 in 12 autopsy blood samples employing SPE/LC–ESI-MS-MS | springermedizin.de [springermedizin.de]

- 3. researchgate.net [researchgate.net]

- 4. iris.uniroma1.it [iris.uniroma1.it]

- 5. Synthetic opioids: a review and clinical update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound - Labchem Catalog [labchem.com.my]

- 9. mdpi.com [mdpi.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. dea.gov [dea.gov]

- 12. researchgate.net [researchgate.net]

- 13. ovid.com [ovid.com]

- 14. Analysis of Novel Synthetic Opioids U-47700, U-50488 and Furanyl Fentanyl by LC-MS/MS in Postmortem Casework - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Quantification of U-47700 and its metabolites in plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]